molecular formula C28H28Br2N4O B14876884 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one

1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B14876884
M. Wt: 596.4 g/mol
InChI Key: FUNRSXVVSCAMJQ-UHFFFAOYSA-N
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Description

1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in the scientific community. This compound is characterized by its unique structure, which includes a pyrazole ring, bromophenyl groups, and a phenylpiperazine moiety. Its intricate molecular architecture makes it a subject of study in various fields, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of bromophenyl groups and the phenylpiperazine moiety. Common reagents used in these reactions include bromine, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl groups in the compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one stands out due to its unique combination of structural features Similar compounds may include other pyrazole derivatives or phenylpiperazine-based molecules

Properties

Molecular Formula

C28H28Br2N4O

Molecular Weight

596.4 g/mol

IUPAC Name

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C28H28Br2N4O/c29-23-10-6-21(7-11-23)26-20-27(22-8-12-24(30)13-9-22)34(31-26)28(35)14-15-32-16-18-33(19-17-32)25-4-2-1-3-5-25/h1-13,27H,14-20H2

InChI Key

FUNRSXVVSCAMJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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